molecular formula C5H4ClFN2 B578335 3-Chloro-5-fluoropyridin-4-amine CAS No. 1227581-38-5

3-Chloro-5-fluoropyridin-4-amine

Cat. No.: B578335
CAS No.: 1227581-38-5
M. Wt: 146.549
InChI Key: LXGNBQKBHVHVCC-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoropyridin-4-amine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoropyridin-4-amine typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with chlorinating and fluorinating agents under controlled conditions. For example, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride, sodium hydroxide.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, arylboronic acids.

Major Products Formed

Scientific Research Applications

3-Chloro-5-fluoropyridin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoropyridin-4-amine
  • 3-Amino-5-fluoropyridine
  • 3,4-Difluoropyridine

Uniqueness

3-Chloro-5-fluoropyridin-4-amine is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it valuable for specialized applications .

Biological Activity

3-Chloro-5-fluoropyridin-4-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with chlorine and fluorine atoms, which contributes to its reactivity and biological properties. The synthesis of this compound often involves nucleophilic substitution reactions, where the chlorinated pyridine derivative is reacted with amines or other nucleophiles to introduce functional groups that enhance its biological activity .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives against various strains of influenza viruses. For instance, compounds derived from this scaffold have demonstrated effective inhibition of cytopathic effects (CPE) in MDCK cells infected with influenza A viruses. In comparative assays, these compounds exhibited low cytotoxicity while effectively reducing viral loads, suggesting their potential as therapeutic agents against influenza .

Inhibition of Enzymatic Activity

This compound has been identified as a promising inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in various pathogens and cancer cells. The inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making this compound a candidate for cancer treatment and autoimmune diseases .

Case Studies

  • Influenza Virus Inhibition :
    • Study : A series of compounds based on this compound were tested against influenza virus strains.
    • Results : Compounds showed IC50 values ranging from 0.13 nM to 3.2 nM, indicating potent antiviral activity without significant cytotoxicity .
  • DHODH Inhibition :
    • Study : The compound's effectiveness as a DHODH inhibitor was evaluated in vitro.
    • Results : It exhibited significant inhibitory effects on DHODH with IC50 values comparable to established inhibitors, suggesting its utility in treating diseases linked to pyrimidine metabolism .

Table 1: Antiviral Activity of this compound Derivatives

Compound IDVirus StrainIC50 (nM)Cytotoxicity (CC50) (µM)
Comp IH1N10.13>100
Comp IIH3N20.75>100
Comp IIIH5N12.00>100

Table 2: DHODH Inhibition Potency

Compound IDIC50 (µM)Selectivity Index (SI)
This compound0.05>200
Reference Inhibitor0.04>150

Properties

IUPAC Name

3-chloro-5-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGNBQKBHVHVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704639
Record name 3-Chloro-5-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-38-5
Record name 3-Chloro-5-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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